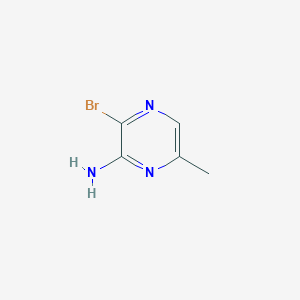

2-Amino-3-bromo-6-methylpyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

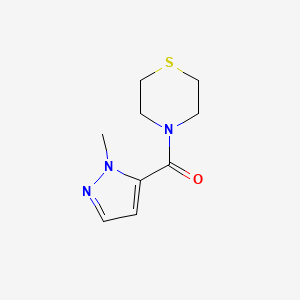

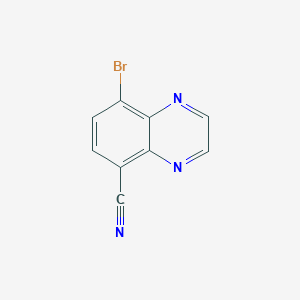

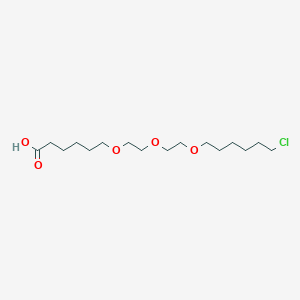

2-Amino-3-bromo-6-methylpyrazine (CAS# 2166787-89-7) is a useful research chemical . It has a molecular weight of 188.03 and a molecular formula of C5H6BrN3 . The IUPAC name for this compound is 3-bromo-6-methylpyrazin-2-amine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound has a bromine atom at the 3rd position, a methyl group at the 6th position, and an amino group at the 2nd position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 188.03 and a molecular formula of C5H6BrN3 . The compound has a covalently-bonded unit count of 1, a heavy atom count of 9, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .科学的研究の応用

Synthesis and Chemical Intermediates

2-Amino-3-bromo-6-methylpyrazine and its derivatives play a crucial role as intermediates in pharmaceutical and chemical synthesis. For instance, Xu Liang (2010) explored the preparation of 2-Amino-6-bromopyridine, a closely related compound, through a series of processes including diazotization, bromation, and Hofmann degradation, achieving a total yield of 34.6% (Xu Liang, 2010). This highlights the compound's utility in creating valuable chemical building blocks.

Nucleic Acid Analogs and Tautomeric Equilibrium

In the realm of biochemistry, 6-Amino-5-benzyl-3-methylpyrazin-2-one, a compound structurally similar to this compound, was synthesized to explore its potential in forming nonstandard base pairs in nucleic acids. J. Voegel et al. (1993) estimated the equilibrium constant for the keto and hydroxyl tautomeric forms of this compound, finding it favorable for the keto form, which is significant for DNA and RNA polymerase activities (J. Voegel, Ulrike von Krosigk, S. Benner, 1993).

Corrosion Inhibition

This compound derivatives have been investigated for their role in corrosion inhibition. I. Obot and Z. Gasem (2014) studied the adsorption properties of similar pyrazine compounds on steel, using quantum chemical calculations and molecular dynamics simulation. They found that these compounds, including 2-amino-5-bromopyrazine, effectively inhibit corrosion, a property potentially extendable to this compound derivatives (I. Obot, Z. Gasem, 2014).

Electrocatalytic Carboxylation

In the field of green chemistry, the electrocatalytic carboxylation of compounds like 2-amino-5-bromopyridine, which shares a pyrazine structure, has been studied. Q. Feng et al. (2010) investigated an electrochemical procedure for this process, highlighting the potential for similar applications with this compound in creating value-added chemicals in an environmentally friendly manner (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Safety and Hazards

特性

IUPAC Name |

3-bromo-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRXIQKMXUKRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)

![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)